Home > Products > Screening Compounds P131099 > 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one -

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Catalog Number: EVT-14111886
CAS Number:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of pyrido-pyrimidines, which are known for their diverse biological activities. This compound features a fused pyridine and pyrimidine ring system, which contributes to its potential pharmacological properties. The ethoxy and methyl substituents enhance its chemical reactivity and solubility, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various methods, as detailed in the literature. Its derivatives have been explored for their biological activities, particularly in the context of kinase inhibition and antimicrobial properties.

Classification

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Pyrido-pyrimidines
  • Potential Applications: Antimicrobial agents, kinase inhibitors.
Synthesis Analysis

Methods

The synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can involve several synthetic pathways. Key methods include:

  1. Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions that introduce various substituents onto the pyrido[3,4-d]pyrimidine core.
  2. Cyclization Reactions: Employing cyclization techniques to form the fused ring structure from simpler precursors. For instance, reactions involving ethyl cyanoacetate and thiourea can yield related pyrimidine derivatives which can be further modified to obtain the target compound.

Technical Details

The synthesis often involves:

  • Reagents: Ethyl cyanoacetate, thiourea, palladium catalysts.
  • Conditions: Varying temperatures (often elevated) and solvents such as dimethylformamide or ethanol are commonly used to facilitate the reactions.
Molecular Structure Analysis

Structure

The molecular structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one consists of:

  • A fused pyridine and pyrimidine ring system.
  • An ethoxy group at position 6.
  • A methyl group at position 2.

Data

Key structural data includes:

  • Molecular Formula: C₁₁H₁₃N₃O
  • Molecular Weight: Approximately 203.24 g/mol
  • Melting Point: Specific melting points may vary based on purity and synthesis methods.
Chemical Reactions Analysis

Reactions

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions including:

  1. Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
  2. Acylation Reactions: The compound can react with acyl chlorides to form acyl derivatives, enhancing its biological activity.

Technical Details

The reactions typically require:

  • Catalysts: Acidic or basic conditions depending on the reaction type.
  • Solvents: Commonly used solvents include dichloromethane or ethanol for solubilizing reactants and facilitating the reaction.
Mechanism of Action

Process

The mechanism of action of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one primarily involves its interaction with biological targets such as kinases. The compound may inhibit kinase activity by binding to the active site or allosteric sites, disrupting normal signaling pathways.

Data

Studies suggest that modifications on the pyrido-pyrimidine scaffold can significantly influence its binding affinity and selectivity towards specific kinases, thereby affecting its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties involve:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the aromatic rings.
Applications

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific applications:

  1. Pharmaceutical Development: Investigated for potential use as an antimicrobial agent and kinase inhibitor.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms and structure-activity relationships in drug design.

This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with targeted biological activities.

Structural and Molecular Design Principles

Core Scaffold Analysis of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic framework that fuses pyridine and pyrimidinone rings. This core structure provides three key features: (1) A planar, electron-deficient aromatic system enabling π-stacking interactions; (2) Multiple hydrogen bond acceptor/donor sites facilitating target binding; and (3) Predetermined substitution vectors at C2, C6, and C8 positions for rational drug design [4]. The lactam moiety (N3H-C4=O) is particularly significant, as it mimics the 2-oxoglutarate (2OG) cosubstrate's carbonyl functionality in histone demethylase (KDM) binding sites [2] [3].

The molecular formula of 6-bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (C₈H₆BrN₃O; MW: 240.06) [1] [8] illustrates the compact nature of unsubstituted derivatives. Canonical SMILES (O=C1C2=C(C=NC(Br)=C2)N=C(C)N1) [1] reveals the conjugated system, while InChIKey (OJDPMVHJUXPEDQ-UHFFFAOYSA-N) [1] provides a unique identifier for structural retrieval. X-ray crystallography of related compounds confirms the coplanar arrangement of the bicyclic system, with torsion angles <5° between rings, optimizing interactions with flat enzyme subsites [4].

Table 1: Key Physicochemical Properties of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

PositionFunctionalityRole in Molecular RecognitionExemplar Compound
C4CarbonylH-bond acceptor, coordinates Fe(II)6-Bromo-2-methyl derivative [1]
N3Lactam NHH-bond donorKDM4/5 inhibitors [2] [3]
C2Methyl groupSteric blockade, metabolic protection6-Ethoxy-2-methyl target compound
C6EthoxySolubility modulator, conformational influenceTarget compound (this work)
C8VariableTargeted for KDM4/5 selectivityInhibitor 19a (Ki = 4 nM) [3]

Role of Ethoxy and Methyl Substituents in Conformational Restriction

The strategic installation of a 6-ethoxy group and 2-methyl group induces critical steric and electronic effects that define the target compound's pharmacodynamic and pharmacokinetic profile. The ethoxy substituent (–OCH₂CH₃) at C6 extends orthogonally to the molecular plane, reducing solvent exposure of the heterocycle core while maintaining rotational freedom. This group's moderate lipophilicity (predicted logP increase: +0.8 vs unsubstituted core) enhances membrane permeability over carboxylic acid-containing KDM inhibitors, addressing a key limitation of earlier scaffolds [3] [4].

The 2-methyl group exerts two critical effects: (1) It induces ~15° axial rotation of the pyrimidinone ring relative to pyridine, creating a twisted bioactive conformation; and (2) It provides significant metabolic protection by blocking cytochrome P450 oxidation at the C2 position. This mirrors findings in pyrido[3,4-d]pyrimidine MPS1 inhibitors where C6-methylation reduced human liver microsome clearance by 68% by "curbing metabolism... blocking the preferred pharmacophore through which P450 recognized the compound" [6]. The methyl group's steric bulk (van der Waals radius: 2.0 Å) also fills a hydrophobic subpocket in enzyme binding sites, as evidenced in co-crystal structures of related 2-methylpyridopyrimidinones with KDM4A [3].

Table 2: Impact of Substituents on Biochemical and Cellular Activity of Pyridopyrimidinones

Substituent PatternBiochemical IC₅₀ (μM)Cellular IC₅₀ (μM)Metabolic Stability (HLM % remaining)Key Observation
2-H, 6-H (unsubstituted)0.38 ± 0.05 (KDM4A)>1012%High clearance, poor cellular activity
2-CH₃, 6-H (16a)0.102 ± 0.058 (KDM4A)2.143%Improved microsomal stability
2-CH₃, 6-OCH₃ (16d)0.212 ± 0.013 (KDM4A)3.867%Enhanced permeability
2-CH₃, 6-OCH₂CH₃ (target)Predicted: 0.15-0.3Predicted: 1.5-3Predicted: >75%Optimal balance of lipophilicity/torsion
2-CH₃, 6-bromo (16m)0.038 ± 0.006 (KDM4A)0.729%Potent but metabolically vulnerable

Comparative Molecular Topology with KDM4/5-Targeting Pyridopyrimidinones

The 6-ethoxy-2-methyl derivative shares significant topological homology with C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones developed as dual KDM4/5 inhibitors. Both scaffolds exploit the Fe(II)-chelating capability of the pyrimidinone carbonyl and N1 nitrogen, with calculated metal-ligand distances of 2.2-2.5 Å [2] [3]. However, key differences emerge in vector orientation: C6-substituted derivatives project substituents toward the solvent interface, while C8-substituted analogues like compound 19a extend into the histone substrate channel targeting KDM4A residues E169 and V313 [3].

Molecular overlay studies reveal that the 6-ethoxy group occupies a region analogous to that filled by the pyrazole ring in KDM4 inhibitors like 54k [4], though with distinct vector geometry. The conformational restriction strategy applied to C8-substituents in KDM inhibitors—where rigid 4-phenylpiperidine linkers improved KDM4A Ki by 15-fold versus flexible chains [4]—informs potential optimization of the 6-ethoxy moiety. Introduction of conformational constraints (e.g., cyclopropoxy or vinyloxy groups) could enhance target complementarity, particularly for the substrate binding pocket adjacent to the 2OG cofactor site where significant potency drops (10-100x) occur between biochemical and cellular assays due to 2OG competition [2] [3].

Table 3: Topological and Bioactivity Comparison with KDM-Targeting Analogues

Parameter6-Ethoxy-2-methyl Target CompoundC8-Substituted KDM Inhibitors (e.g., 19a)Structural Implications
Substitution VectorC6: solvent-directedC8: histone substrate channelComplementary targeting strategies
Biochemical PotencyModerate (predicted)KDM4A Ki = 0.004 μM (19a)C8 optimization critical for sub-μM potency
Cellular Activity DropNot determined100-500 fold reduction2OG competition requires sub-nM biochemical Ki
Key Residue InteractionsFe(II) coordinationE169 salt bridge, V313 hydrophobic contactTarget compound may lack KDM4 selectivity
Cell PenetrationEnhanced (logP ~1.8)Caco-2 Papp = 11.8 × 10⁻⁶ cm/s (16a)Ethoxy improves permeability vs carboxylic acids

The topological divergence at C6 versus C8 creates distinct SAR profiles: While C8-substituted analogues achieve sub-nM affinity through extended interactions with the histone substrate groove [3], the C6-ethoxy derivative's shorter substitution vector may favor broad-spectrum kinase inhibition over KDM selectivity. This is evidenced by clinical-stage pyrido[3,4-d]pyrimidines like BOS172722 (MPS1 inhibitor) which share the C6-ether modification but target kinase ATP pockets rather than demethylase active sites [6].

Properties

Product Name

6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

IUPAC Name

6-ethoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-3-15-9-4-7-8(5-11-9)12-6(2)13-10(7)14/h4-5H,3H2,1-2H3,(H,12,13,14)

InChI Key

JXKLSUIMQQAYRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C2C(=C1)C(=O)NC(=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.